molecular formula C13H12FN3O5 B15260861 Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15260861
M. Wt: 309.25 g/mol
InChI Key: FKZLYPPTTGDOEM-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060027-51-0) is a pyrazole-derived ester with a molecular formula of C₁₃H₁₂FN₃O₅ and a molecular weight of 309.25 g/mol . Its structure features a 2-fluoro-4-nitrophenyl substituent at the pyrazole ring’s 2-position, a methyl group at the 5-position, and a methyl ester at the acetamide side chain. The fluorine and nitro groups contribute to its electronic properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C13H12FN3O5

Molecular Weight

309.25 g/mol

IUPAC Name

methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12FN3O5/c1-7-9(6-12(18)22-2)13(19)16(15-7)11-4-3-8(17(20)21)5-10(11)14/h3-5,15H,6H2,1-2H3

InChI Key

FKZLYPPTTGDOEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)[N+](=O)[O-])F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with methyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Scientific Research Applications

While comprehensive data tables and case studies for the specific applications of "Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate" are not available within the provided search results, the related compound "Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate" offers insights into potential applications due to their structural similarities.

Here's what the available data suggests:

Potential Applications Based on Related Compounds

  • Medicinal Chemistry
    • The ethyl compound has been investigated for potential biological activities, indicating a possibility for the methyl compound to have similar applications.
    • Further research is needed to understand the mechanisms of action and therapeutic potential.
    • These studies typically involve investigating interactions with biological targets to understand pharmacological effects.
  • Chemical Synthesis
    • The synthesis of the ethyl compound involves multi-step organic synthesis, using reagents like sodium nitrite for nitro group introduction and acetic anhydride for esterification. This suggests the methyl compound could be used in similar synthetic pathways.
  • Diverse Fields
    • The ethyl compound has applications across different fields, implying the methyl compound may also find use in various areas.

Basic Information
The search results provide some basic information on this compound :

  • CAS No. : 2060027-51-0
  • Molecular Weight : 309.25
  • Molecular Formula : C13H12FN3O5

IUPAC Name: 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-fluoro-4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing polarity compared to analogs with cyano (e.g., ) or unsubstituted phenyl groups. Ortho-nitro substituents (e.g., ) reduce steric hindrance compared to para-nitro analogs but may alter π-π stacking in crystal structures .

Ester Group Influence :

  • Methyl esters (target compound, ) generally exhibit higher volatility and lower hydrophilicity than ethyl or carboxylic acid derivatives (e.g., ), impacting solubility and bioavailability.

Biological Activity: The propanoic acid analog () demonstrates antimicrobial properties, likely due to enhanced hydrogen bonding via the carboxylic acid group. The target compound’s nitro and fluorine substituents may confer similar activity, though experimental data are lacking.

Crystallography and Hydrogen Bonding:

Crystal structures of related compounds (e.g., ) reveal that N–H···O and C–H···F interactions govern molecular packing. The nitro group in the target compound may participate in R₂²(8) hydrogen-bonding motifs , stabilizing supramolecular assemblies . Software suites like SHELXL () and WinGX () are critical for refining such structures.

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, and how do they influence its reactivity?

  • Answer : The compound features a pyrazolone core substituted with a 2-fluoro-4-nitrophenyl group and a methyl-acetate side chain. The nitro group is electron-withdrawing, enhancing electrophilic reactivity, while the fluorine atom may stabilize aromatic intermediates via resonance. The ester moiety enables hydrolysis or nucleophilic substitution. Structural characterization methods include X-ray crystallography (to resolve tautomeric forms of pyrazolone ), NMR (to confirm substituent positions ), and IR spectroscopy (to identify carbonyl groups ).

Q. What synthetic routes are reported for this compound, and how can experimental design optimize yield?

  • Answer : Common routes involve condensation of pyrazolone precursors with fluoronitrobenzene derivatives, followed by esterification. Statistical experimental design (e.g., factorial or response surface methodology) can optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, varying equivalents of acetic anhydride during esterification may improve yields .

Q. How can researchers validate the purity and stability of this compound under laboratory conditions?

  • Answer : Use HPLC with UV detection (λ = 254–300 nm, targeting nitro/fluorophenyl absorbance) to assess purity. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., ester hydrolysis or nitro reduction). Compare results with computational predictions (e.g., bond dissociation energies for hydrolytic susceptibility) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazolone derivatives?

  • Answer : Discrepancies may arise from substituent effects or assay conditions. For example:

  • Structural analogs : Compare bioactivity of nitro vs. amine derivatives (post-reduction of the nitro group ).
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) tests for antibacterial activity using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) .
  • Table :
DerivativeSubstituentMIC (μg/mL)Reference
Nitro-NO₂32
Amine-NH₂8

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Answer :

  • Docking studies : Target enzymes (e.g., E. coli DNA gyrase) using software like AutoDock Vina to predict binding affinities.
  • Reaction path search : Apply quantum chemical calculations (DFT/B3LYP) to model nitro reduction intermediates .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What advanced techniques elucidate the role of the fluorine atom in modulating electronic properties?

  • Answer :

  • XPS (X-ray Photoelectron Spectroscopy) : Compare binding energies of fluorine in the parent compound vs. defluorinated analogs.
  • Hammett analysis : Correlate substituent effects (σₚ values) on reaction rates (e.g., ester hydrolysis) to quantify electronic contributions .

Q. How can interdisciplinary approaches (e.g., chemical engineering principles) improve scale-up synthesis?

  • Answer :

  • Reactor design : Use continuous-flow systems to enhance heat/mass transfer during nitro-group reductions .
  • Membrane separation : Optimize purification of intermediates using nanofiltration membranes (MWCO = 300–500 Da) .

Methodological Considerations

  • Experimental Design :

    • For kinetic studies, employ stopped-flow spectroscopy to monitor fast reactions (e.g., ester hydrolysis ).
    • Use fractional factorial designs to screen solvent/catalyst combinations for condensation reactions .
  • Data Interpretation :

    • Resolve conflicting bioactivity results via meta-analysis of structural analogs (e.g., triazole vs. pyrazolone derivatives ).

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